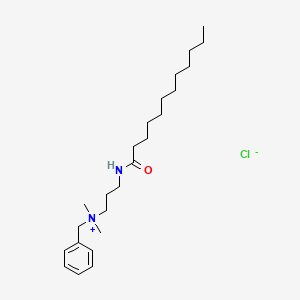
4-(Ethylsulfonyl)aniline
Descripción general
Descripción
4-(Ethylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S . It has an average mass of 185.243 Da and a monoisotopic mass of 185.051056 Da . It is also known by other names such as 4-(Ethanesulfonyl)aniline, 4-(Ethylsulfonyl)anilin, and 4-(Ethylsulfonyl)benzenamine .
Molecular Structure Analysis
The InChI code for 4-(Ethylsulfonyl)aniline is1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 . This code provides a detailed description of the molecule’s structure and connectivity. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Ethylsulfonyl)aniline include a molecular weight of 185.25 g/mol . The compound has a Log Kow (KOWWIN v1.67 estimate) of 0.14, indicating its partition coefficient between octanol and water . The boiling point is estimated to be 334.05°C, and the melting point is estimated to be 105.78°C .Aplicaciones Científicas De Investigación
Chemical Properties
4-(Ethanesulfonyl)aniline has a CAS Number of 6334-01-6 and a molecular weight of 185.25 . It is typically stored at 4°C and protected from light .
Synthesis of Polyaniline
4-(Ethanesulfonyl)aniline can be used in the synthesis of polyaniline . Polyaniline is a conducting polymer that has gained recognition over metals due to its low cost, flexibility, high conductivity, and ease of production using chemical or electrochemical processes .
Use in Batteries
Due to its high electrical conductivity and excellent environmental stability, polyaniline, which can be synthesized from 4-(Ethanesulfonyl)aniline, has potential applications in batteries . It offers high specific capacitance and good cycling stability .
Use in Sensors
Polyaniline, derived from 4-(Ethanesulfonyl)aniline, has potential applications in sensors . Its ease of synthesis and unique properties make it a promising candidate for sensor technology .
Use in Supercapacitors
Polyaniline has shown promise in applications such as supercapacitors . This is due to its high specific capacitance and good cycling stability .
Use in Optoelectronic Devices
Polyaniline has promising potential in many optoelectronic applications . Its high electrical conductivity, light weight, ease of fabrication, and excellent environmental stability make it a suitable material for use in optoelectronic devices .
Use in Wastewater Treatment
Polyaniline also has extensive applications in wastewater treatment . Its unique properties make it an effective material for the removal of pollutants from wastewater .
Use in Electromagnetic Wave Absorption
Polyaniline-based composites, which can be synthesized from 4-(Ethanesulfonyl)aniline, have been studied for their potential in electromagnetic wave absorption . However, challenges such as processability, solubility, and dispersibility need to be addressed for their application in coatings .
Propiedades
IUPAC Name |
4-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJKYWQOFCTMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212725 | |
| Record name | Aniline, p-(ethylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfonyl)aniline | |
CAS RN |
6334-01-6 | |
| Record name | 4-(Ethylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p-(ethylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6334-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, p-(ethylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)







